molecular formula C11H13N3 B1518143 1-(2,4-dimethylphenyl)-1H-pyrazol-4-amine CAS No. 1153039-63-4

1-(2,4-dimethylphenyl)-1H-pyrazol-4-amine

Cat. No.: B1518143
CAS No.: 1153039-63-4
M. Wt: 187.24 g/mol
InChI Key: DOOQWPWSALVSLS-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C₁₄H₁₄N₂ It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or hydrazines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

  • Substitution reactions often require strong acids or bases, depending on the nature of the substituent.

Major Products Formed:

  • Oxidation products include 1-(2,4-dimethylphenyl)-1H-pyrazol-4-one.

  • Reduction products may include this compound derivatives with additional amino groups.

  • Substitution products can vary widely based on the substituents introduced.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine is structurally similar to other pyrazole derivatives, such as 1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid and 1-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. These compounds share the pyrazole core but differ in the position and nature of substituents on the ring. The unique properties of this compound arise from its specific substitution pattern, which influences its reactivity and biological activity.

Comparison with Similar Compounds

  • 1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid

  • 1-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

  • 1-(2,4-dimethylphenyl)-1H-pyrazol-3-amine

  • 1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine

Properties

IUPAC Name

1-(2,4-dimethylphenyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-3-4-11(9(2)5-8)14-7-10(12)6-13-14/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOQWPWSALVSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(C=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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